molecular formula C12H15F2N B13232248 4-[(2,3-Difluorophenyl)methyl]piperidine

4-[(2,3-Difluorophenyl)methyl]piperidine

Cat. No.: B13232248
M. Wt: 211.25 g/mol
InChI Key: ZSVYUVLQVUGNIF-UHFFFAOYSA-N
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Description

4-[(2,3-Difluorophenyl)methyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,3-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Difluorophenyl)methyl]piperidine typically involves the reaction of 2,3-difluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Difluorophenyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2,3-Difluorophenyl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,3-Difluorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Difluorophenyl)methyl]piperidine
  • 4-[(2,6-Difluorophenyl)methyl]piperidine
  • 4-[(3,4-Difluorophenyl)methyl]piperidine

Uniqueness

4-[(2,3-Difluorophenyl)methyl]piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other difluorophenylmethyl-substituted piperidines .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

4-[(2,3-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-3-1-2-10(12(11)14)8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2

InChI Key

ZSVYUVLQVUGNIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C(=CC=C2)F)F

Origin of Product

United States

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